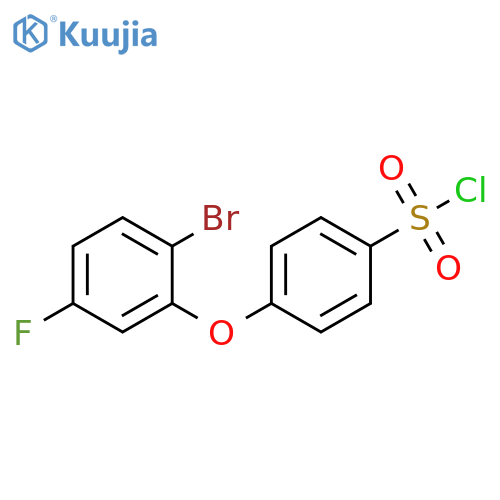

Cas no 1525100-03-1 (4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride)

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride

-

- MDL: MFCD23583161

- インチ: 1S/C12H7BrClFO3S/c13-11-6-1-8(15)7-12(11)18-9-2-4-10(5-3-9)19(14,16)17/h1-7H

- InChIKey: KTZGOLHPYXDEII-UHFFFAOYSA-N

- SMILES: C1(S(Cl)(=O)=O)=CC=C(OC2=CC(F)=CC=C2Br)C=C1

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-263138-0.05g |

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |

1525100-03-1 | 95% | 0.05g |

$245.0 | 2024-06-18 | |

| Enamine | EN300-263138-10.0g |

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |

1525100-03-1 | 95% | 10.0g |

$4545.0 | 2024-06-18 | |

| Enamine | EN300-263138-2.5g |

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |

1525100-03-1 | 95% | 2.5g |

$2071.0 | 2024-06-18 | |

| Chemenu | CM429774-250mg |

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |

1525100-03-1 | 95%+ | 250mg |

$576 | 2023-03-01 | |

| Chemenu | CM429774-500mg |

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |

1525100-03-1 | 95%+ | 500mg |

$892 | 2023-03-01 | |

| Chemenu | CM429774-1g |

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |

1525100-03-1 | 95%+ | 1g |

$1137 | 2023-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01093923-1g |

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |

1525100-03-1 | 95% | 1g |

¥5180.0 | 2023-03-01 | |

| Ambeed | A1083810-1g |

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |

1525100-03-1 | 95% | 1g |

$755.0 | 2024-08-03 | |

| Enamine | EN300-263138-10g |

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |

1525100-03-1 | 95% | 10g |

$4545.0 | 2023-09-14 | |

| Aaron | AR01C60Q-10g |

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride |

1525100-03-1 | 95% | 10g |

$6275.00 | 2023-12-15 |

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride 関連文献

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

4. Caper tea

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chlorideに関する追加情報

Introduction to 4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride (CAS No. 1525100-03-1)

4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1525100-03-1, is a key intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring both bromo and fluoro substituents on a phenyl ring, coupled with a sulfonyl chloride functional group, makes it a versatile building block for drug discovery and development.

The significance of 4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride lies in its ability to serve as a precursor for the creation of more complex pharmacophores. The presence of both bromo and fluoro atoms provides opportunities for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the synthesis of heterocyclic compounds. These reactions are particularly valuable in constructing intricate molecular frameworks that mimic natural products or designed scaffolds with enhanced biological activity.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders. The sulfonyl chloride moiety in 4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride is particularly noteworthy, as it can be easily converted into sulfonamides or sulfonates—functional groups that are known to exhibit significant pharmacological properties. For instance, sulfonamides have long been recognized for their antimicrobial and anti-inflammatory effects, making them indispensable in the design of drugs like sulfamethoxazole and celecoxib.

The bromo and fluoro substituents on the aromatic ring play critical roles in modulating the electronic properties and metabolic stability of the resulting compounds. Fluoro atoms are renowned for their ability to enhance lipophilicity and metabolic resistance, which can lead to improved drug bioavailability and prolonged half-life. Conversely, bromo groups are often introduced to facilitate further chemical transformations while also influencing the binding affinity of drug candidates to their biological targets. This dual functionality makes 4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride an exceptionally valuable reagent in medicinal chemistry.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies suggest that derivatives of 4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride could interact with specific protein receptors through hydrophobic interactions and dipole-dipole forces. Such insights are crucial for rational drug design, allowing researchers to predict and optimize the binding affinity of their synthesized compounds. Additionally, high-throughput screening (HTS) techniques have been employed to rapidly evaluate the biological activity of libraries derived from this intermediate, accelerating the discovery process.

The pharmaceutical industry has also shown interest in leveraging 4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride for the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into kinase inhibitor scaffolds, researchers aim to develop molecules that can selectively inhibit aberrant signaling pathways without affecting normal cellular processes. Preliminary studies indicate that certain derivatives exhibit promising inhibitory activity against various kinases, warranting further investigation.

Beyond its applications in drug discovery, 4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride has found utility in materials science. The unique electronic properties conferred by its substituents make it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have explored its potential as a precursor for synthesizing conjugated polymers that exhibit high charge carrier mobility—a critical parameter for efficient electronic devices. Such interdisciplinary applications underscore the broad versatility of this compound.

The synthesis of 4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps include halogenation reactions to introduce the bromo and fluoro substituents followed by sulfonylation using chlorosulfonic acid or equivalent reagents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, ensuring adequate supplies for research and industrial applications.

In conclusion,4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride (CAS No. 1525100-03-1) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its structural features make it an ideal candidate for generating novel bioactive molecules through diverse synthetic strategies. As research continues to uncover new applications and therapeutic opportunities,this compound is poised to remain at the forefront of scientific innovation.

1525100-03-1 (4-(2-bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride) Related Products

- 2227660-57-1((2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol)

- 150281-46-2(3-(Pyrrolidin-3-yl)pyridine)

- 1806005-41-3(4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine)

- 1869169-33-4(ethyl 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate)

- 690645-28-4(2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)

- 2091539-06-7(1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene)

- 1155-48-2((2E)-3-Phenyl-2-(phenylformamido)prop-2-enoic Acid)

- 1542616-96-5(ethyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate)

- 13459-59-1({2-(4-Chlorophenyl)sulfanylphenyl}methanol)

- 152831-79-3(A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER)